
alpha-Methylhistamine dihydrobromide
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Overview
Description
S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine: is a chiral compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine typically involves the construction of the imidazole ring followed by the introduction of the chiral center. One common method is the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring. The chiral center can be introduced using chiral starting materials or chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Imidazolones
Reduction: Dihydroimidazoles
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Scientific Applications of (R)-(-)-α-Methylhistamine Dihydrobromide
(R)-(-)-α-Methylhistamine dihydrobromide is a potent and selective agonist of the histamine H3 receptor . It has high affinity for the H3 receptor (Kd = 50.3 nM) and displays >200-fold selectivity over H4 receptors . This compound is valuable in laboratory research for studying histamine-related pathways and functions .
(R)-(-)-α-Methylhistamine dihydrobromide inhibits H3-mediated histamine synthesis and release in the central nervous system (CNS) and stimulates H4-mediated eosinophil shape change (EC50 = 66 nM) . It is also more than 10 times as potent as histamine and has >1000 times higher selectivity toward H3-receptors than histamine . It exhibits only weak affinities for H1 and H2 receptors .
In Vitro Studies
(R)-(-)-α-Methylhistamine dihydrobromide is used in in vitro studies to investigate its effects on various cell types and signaling pathways .
In Vivo Studies
Pretreatment with (R)-(-)-α-Methylhistamine dihydrobromide has been shown to reverse propofol-induced memory retention impairment in rats . Studies in mice and rats have demonstrated that (R)-alpha-methylhistamine affects pargyline-induced accumulation of tele-methylhistamine (t-MH) in the brain, indicating its potent effects on histamine turnover in vivo . (R)-alpha-methylhistamine dihydrochloride decreases the steady-state t-MH level in the mouse brain without significantly changing the histamine level .
Citations in Scientific Literature
(R)-(-)-α-Methylhistamine dihydrobromide has been used in various studies, as evidenced by citations in scientific publications :
- Serotonergic neuron regulation: Investigating serotonergic neuron regulation using in vivo single-cell transcriptomics .
- Histamine H3 receptor modulation of MAPK and Akt Signaling: Examining how the histamine H3 receptor modulates mitogen-activated protein kinase (MAPK) and Akt signaling in striatonigral and striatopallidal neurons .
- Effects on interstitial cells of Cajal: Studying the effects of histamine on cultured interstitial cells of Cajal in the murine small intestine .
- NF-κB-dependent transcription and inflammatory mediator release: Investigating the potentiation of NF-κB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells .
Technical Data
- Chemical Name: (R)-(-)-α-Methyl-1H-imidazole-4-ethanamine dihydrobromide
- Molecular Weight: 287
- Formula: C6H11N3.2HBr
- Purity: ≥98%
- CAS Number: 868698-49-1
Applications
(R)-(-)-α-Methylhistamine dihydrobromide is used in:
Mechanism of Action
The mechanism of action of S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the chiral center may influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Histamine: A biogenic amine with an imidazole ring, involved in immune responses.
Imidazole: The parent compound of the imidazole family, used in various chemical reactions.
Clotrimazole: An antifungal agent with an imidazole ring, used in medical treatments.
Uniqueness
S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for developing enantioselective drugs and studying chiral interactions in biological systems.
Biological Activity
Alpha-Methylhistamine dihydrobromide, specifically the (R)-(-) enantiomer, is a potent and selective agonist for the H3 histamine receptor. This compound has garnered significant attention in pharmacological research due to its implications in various biological activities, particularly in the central nervous system (CNS) and immune responses.
- Chemical Name : (R)-(-)-α-Methyl-1H-imidazole-4-ethanamine dihydrobromide
- Molecular Formula : C₆H₁₃Br₂N₃
- Molecular Weight : 287 g/mol
- Purity : ≥98% (HPLC)
This compound acts primarily as an H3 receptor agonist with a binding affinity (K_D) of 50.3 nM, demonstrating over 200-fold selectivity against H4 receptors . This selectivity allows it to inhibit histamine synthesis and release in the CNS, which is crucial for modulating neurotransmission and various physiological processes.
Biological Activities
- Cognitive Enhancement :
- Anti-inflammatory Effects :
- Impact on Eosinophil Activity :
Case Study 1: Memory Retention Improvement
In a study investigating the effects of alpha-Methylhistamine on memory retention, rats administered with the compound showed significant improvements compared to control groups. The results demonstrated that doses as low as 6.3 mg/kg could significantly decrease levels of tele-methylhistamine in the brain without altering overall histamine levels, suggesting a targeted action on H3 receptors .
Case Study 2: In Vivo Effects on Histamine Turnover
Research involving mice indicated that alpha-Methylhistamine effectively modulates histamine turnover in the brain. When administered alongside pargyline (a monoamine oxidase inhibitor), it inhibited the pargyline-induced increase in tele-methylhistamine levels, underscoring its regulatory role on histaminergic signaling pathways .
Comparative Binding Affinity
The following table summarizes the binding affinities of alpha-Methylhistamine across different histamine receptors:
Receptor Type | Binding Affinity (K_i or K_D) | Selectivity |
---|---|---|
H3 | 50.3 nM | Highly selective (>1000x over H1 and H2) |
H4 | >200-fold selectivity over H4 | |
H1 | pK_i = 4.8 | Low affinity |
H2 | pK_i < 3.5 | Negligible affinity |
Properties
CAS No. |
28814-35-9 |
---|---|
Molecular Formula |
C6H13Br2N3 |
Molecular Weight |
287.00 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide |
InChI |
InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |
InChI Key |
RWHNAAABSGVRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CN1)N.Br.Br |
Origin of Product |
United States |
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